2,4-Dichloro-5-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

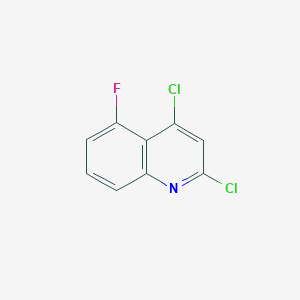

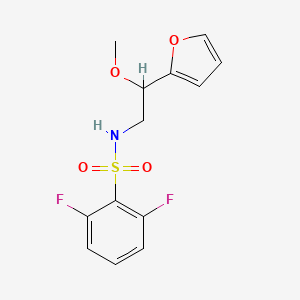

“2,4-Dichloro-5-fluoroquinoline” is a chemical compound with the CAS Number: 2092047-08-8 . It has a molecular weight of 216.04 and its IUPAC name is this compound . It is typically stored at a temperature of -10°C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H4Cl2FN/c10-5-4-8(11)13-7-3-1-2-6(12)9(5)7/h1-4H .

Physical and Chemical Properties Analysis

Scientific Research Applications

Photochemical Stability

One notable application of fluoroquinoline derivatives involves enhancing their photochemical stability. A study on a fluoroquinoline derivative, Q-35, which had a methoxy group substituted at the 8 position of the quinoline nucleus, demonstrated significantly improved stability under long-wave UV light (UVA) irradiation. This modification was crucial for reducing phototoxicity, as demonstrated in a murine model where significant inflammatory lesions were observed in mice treated with fluoroquinoline analogs without this substitution (Marutani et al., 1993).

Antitumor Activity

Several fluoroquinoline derivatives have been explored for their potential antitumor properties. For instance, CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] was developed as a unique antitumor agent due to its specific mechanism of action. Its hydrophilic prodrug, CHM-1-P-Na, demonstrated remarkable antitumor activity in a SKOV-3 xenograft nude mice model and exhibited significant pharmacological effects on enzymes related to tumor cells without notably affecting normal biological functions (Li-Chen Chou et al., 2010). Furthermore, Naphthal-NU, a derivative synthesized from 1,8-naphthalic anhydride, showed significant antitumor activity in murine ascites tumors, compared favorably with clinical drugs like CCNU and 5-FU, and did not adversely affect hematopoiesis (Samanta et al., 2002).

Enhanced Antidepressant Activity

Fluoroquinoline derivatives have also been evaluated for their potential antidepressant activity. A study investigating a series of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols found that several compounds, especially the 4-chloro- and 4-fluorophenyl analogues, displayed pharmacological activity comparable to imipramine, a standard antidepressant. These compounds notably potentiated the 5-hydroxytryptophan-facilitated monosynaptic spike in a spinal cat preparation, indicating their potential in enhancing antidepressant effects (Houlihan et al., 1983).

Modulation of Drug-Metabolizing Enzymes

Fluoroquinoline compounds, such as 5-fluorouracil (5-FU), have been found to modulate drug-metabolizing enzymes in the small intestine, impacting the first-pass metabolism of drugs. For instance, repeated administration of a combination of 1-(2-tetrahydrofuryl)-5-fluorouracil and 5-chloro-2,4-dihydroxypyridine (an inhibitor of 5-FU degradation) led to a significant decrease in the activities of various drug-metabolizing enzymes in the intestinal mucosa. This alteration in enzyme activities significantly influenced the plasma concentrations of orally administered drugs like nifedipine, suggesting a potential for drug interaction and modification of therapeutic outcomes (Yoshisue et al., 2001).

Safety and Hazards

“2,4-Dichloro-5-fluoroquinoline” is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-5-fluoroquinoline are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .

Mode of Action

This compound interacts with its targets by forming complexes with these enzymes and DNA . The formation of these complexes results in the breaking of DNA strands, which reversibly blocks DNA replication and bacterial growth . The second step involves the release of lethal DNA breaks from these complexes .

Biochemical Pathways

The action of this compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually, bacterial death .

Pharmacokinetics

Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and survival . By causing DNA damage and blocking DNA replication, the compound leads to bacterial cell death .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and pi-pi stacking interactions with the aromatic ring of the quinoline .

Cellular Effects

Other quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-fluoroquinoline at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Properties

IUPAC Name |

2,4-dichloro-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-4-8(11)13-7-3-1-2-6(12)9(5)7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYICSLMOSRRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2579600.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)

![2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile](/img/structure/B2579603.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2579604.png)

![4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2579607.png)

![2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2579612.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B2579613.png)

![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)